Alagebrium vs. Aminoguanidine: Reversal of Preformed Peritoneal AGEs in PD Rat Model
In a direct comparative study, alagebrium demonstrated statistically significant reversal of preformed peritoneal AGEs, whereas aminoguanidine produced no significant change relative to control. Immunohistochemical analysis using monoclonal anti-AGE antibody revealed markedly decreased AGE immunolabelling in the alagebrium group [1]. Consistent with reduced peritoneal AGE burden, the alagebrium group exhibited significantly higher dialysate-to-plasma glucose ratio (D/D₀ glucose) and lower dialysate-to-plasma urea ratio (D/P urea), indicating preserved peritoneal membrane transport function [1].
| Evidence Dimension | Reversal of preformed peritoneal AGEs (immunohistochemical AGE immunolabelling) |
|---|---|
| Target Compound Data | Markedly decreased AGE immunolabelling; significantly higher D/D₀ glucose and lower D/P urea (p < 0.05 vs. control) |
| Comparator Or Baseline | Aminoguanidine group: no significant difference from untreated control group |
| Quantified Difference | Significant AGE reversal with alagebrium vs. no significant effect with aminoguanidine |
| Conditions | Male Sprague-Dawley rats on peritoneal dialysis with 4.25% glucose solution; alagebrium or aminoguanidine administered for last 8 weeks of 12-week dialysis period; dialysis exchanges performed twice daily |
Why This Matters
This direct comparison demonstrates that only alagebrium reverses existing AGE pathology, whereas AGE formation inhibitors like aminoguanidine cannot, justifying procurement of a crosslink breaker for studies requiring reversal of established tissue damage.
- [1] Lee YK, Lee JY, Kim JS, Won KB, Kang HJ, Jang TJ, et al. The breakdown of preformed peritoneal advanced glycation end products by intraperitoneal alagebrium. J Korean Med Sci. 2009 Jan;24(Suppl 1):S189-94. View Source
